molecular formula C10H9NO2S B2537967 Ethyl thieno[3,2-B]pyridine-6-carboxylate CAS No. 83179-08-2

Ethyl thieno[3,2-B]pyridine-6-carboxylate

Cat. No. B2537967
CAS RN: 83179-08-2
M. Wt: 207.25
InChI Key: ZWNKYHWYIZEUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl thieno[3,2-B]pyridine-6-carboxylate is a type of fused pyridine derivative . These derivatives are of increasing interest in drug design and medicinal chemistry due to their structural similarity with DNA bases such as adenine and guanine . They are found in the structures of substances with antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .


Synthesis Analysis

The synthesis of thieno[3,2-B]pyridine-6-carboxylate derivatives involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid . This process can yield thieno[3,2-d]pyrimidin-4-ones .


Molecular Structure Analysis

The molecular structure of Ethyl thieno[3,2-B]pyridine-6-carboxylate is similar to many drugs, especially antiviral and anticancer ones . This structural similarity is a key factor to explain their effectiveness .


Chemical Reactions Analysis

The chemical reactions of Ethyl thieno[3,2-B]pyridine-6-carboxylate involve the synthesis of new thieno[3,2-c]pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Ethyl thieno[3,2-B]pyridine-6-carboxylate: and its derivatives have been investigated for their anticancer potential. Researchers synthesized a new series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against human cancer cell lines (HepG-2 and MCF-7). Notably, compounds like 3-ethyl-2-hydrazineyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one and 3-ethyl-2-(2-glucozylidenehydrazineyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one exhibited potent anticancer activity .

Antitumor Properties

A specific derivative, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine , demonstrated remarkable antitumor activity. While not all derivatives exhibited the same potency, this compound stands out as a potential candidate for further investigation .

Medicinal Chemistry

Heterocyclic compounds containing thiophenes and pyrimidines, such as thienopyrimidines, play a crucial role in medicinal chemistry. Their diverse pharmacological activities include antifungal, CNS depressant, analgesic, anti-inflammatory, antibacterial, and antitumor effects . Researchers continue to explore novel derivatives for therapeutic applications.

Materials Science

Thienopyrimidine-based compounds have relevance in materials science due to their unique properties. Researchers have explored their optical characteristics and reactivity, leading to the development of more complex materials. These compounds find applications in areas such as drug delivery, sensors, and coatings .

Nucleoside Derivatives

Thienopyrimidine nucleosides have been studied as antiviral agents and potential anticancer drugs. Their unique structure allows them to interact with biological receptors effectively. Researchers investigate their efficacy against viral infections and cancer cells .

Future Directions

The future directions for the research on Ethyl thieno[3,2-B]pyridine-6-carboxylate could involve further exploration of its potential uses in drug design and medicinal chemistry . The development of more synthetic building blocks could also expand its use .

properties

IUPAC Name

ethyl thieno[3,2-b]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNKYHWYIZEUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CS2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl thieno[3,2-B]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.